6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Catalog No.
S11810074
CAS No.
M.F
C20H16N2O3S
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-...

Product Name

6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

IUPAC Name

6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H16N2O3S/c1-10-4-5-14-17(8-10)26-20(21-14)22-19(24)16-9-15(23)13-7-11(2)6-12(3)18(13)25-16/h4-9H,1-3H3,(H,21,22,24)

InChI Key

VOACHQYCINJRRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

6,8-Dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chromene core substituted with various functional groups. The chromene moiety is a bicyclic structure that consists of a benzene ring fused to a pyran ring, while the compound also features a benzothiazole group and multiple methyl substitutions. This unique combination of structural elements contributes to its potential biological activities and applications in various fields.

The chemical reactivity of 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be explored through several types of reactions:

  • Nucleophilic Substitution: The carbonyl group in the carboxamide can undergo nucleophilic attack, allowing for modifications at the nitrogen or the carbon backbone.
  • Condensation Reactions: The presence of the amide functional group enables condensation with other carboxylic acids or amines to form larger molecules.
  • Reduction Reactions: The carbonyl functionalities can be reduced to alcohols or other derivatives using appropriate reducing agents.

Research indicates that compounds similar to 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Antioxidant Activity: Compounds with similar structures often demonstrate the ability to scavenge free radicals.
  • Anti-inflammatory Effects: Certain analogs have been studied for their potential in reducing inflammation in biological systems.

The synthesis of 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions:

  • Formation of Benzothiazole Derivative: Starting from 2-amino-5,6-dimethylbenzothiazole, which is treated with nitrosylsulfuric acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with an appropriate chromene derivative under acidic conditions.
  • Carboxamide Formation: Finally, carboxylic acid derivatives are introduced to form the carboxamide linkage.

This method highlights the importance of controlling reaction conditions such as temperature and pH to achieve high yields and purity.

The unique structural characteristics of 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide lend themselves to various applications:

  • Pharmaceutical Development: Potential use as a lead compound in drug discovery due to its biological activity.
  • Agricultural Chemistry: Exploration as a pesticide or herbicide based on its antimicrobial properties.
  • Material Science: Investigated for use in developing new materials with specific optical or electronic properties.

Interaction studies involving 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide have focused on:

  • Protein Binding Affinity: Assessing how well the compound interacts with target proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how the compound is absorbed by cells can help optimize its efficacy in therapeutic applications.
  • Synergistic Effects: Investigating interactions with other compounds to enhance biological activity or reduce toxicity.

Several compounds share structural similarities with 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureNotable ActivityUnique Features
4-Oxo-4H-chromeneStructureAntioxidantSimpler structure without benzothiazole
6-MethylbenzothiazoleStructureAntimicrobialLacks chromene backbone
7-HydroxychromoneStructureAnticancerHydroxy group enhances solubility

The combination of the chromene and benzothiazole moieties in 6,8-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide provides it with unique properties not found in simpler analogs.

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

364.08816355 g/mol

Monoisotopic Mass

364.08816355 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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